REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4](B(O)O)[CH:3]=[N:2]1.Br[C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][CH:16]=1)[NH2:13].[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH:1]1[CH:5]=[C:4]([C:10]2[CH:11]=[C:12]([NH2:13])[CH:14]=[CH:15][CH:16]=2)[CH:3]=[N:2]1 |f:2.3.4.5,8.9.10.11.12|
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Name
|
|
Quantity
|
0.0976 g
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Type
|
reactant
|
Smiles
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N1N=CC(=C1)B(O)O
|
Name
|
|
Quantity
|
0.063 mL
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Type
|
reactant
|
Smiles
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BrC=1C=C(N)C=CC1
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Name
|
K3PO4
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Quantity
|
0.778 mL
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.004 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
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Name
|
|
Quantity
|
0.005 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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2 mL
|
Type
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solvent
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Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction was refluxed overnight under argon flow
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
The solvent was removed under vacuum
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica column chromatography (0-10% MeOH/CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
The purification
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum from fractions
|
Type
|
ADDITION
|
Details
|
containing product
|
Type
|
CUSTOM
|
Details
|
resulting in 0.024 g in 26% yield
|
Name
|
|
Type
|
|
Smiles
|
N1N=CC(=C1)C=1C=C(C=CC1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |